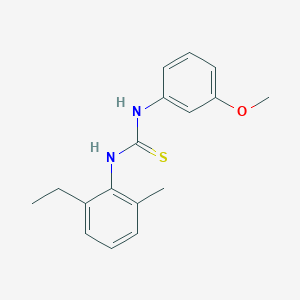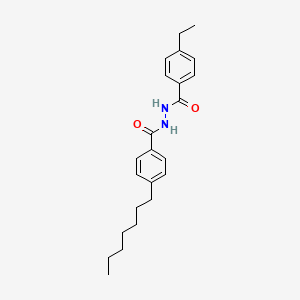![molecular formula C17H20BrNO2 B4845539 (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4845539.png)
(3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine
Übersicht
Beschreibung
(3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine, also known as BME, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool.
Wirkmechanismus
(3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine binds to the sigma-2 receptor, which is located in the endoplasmic reticulum of cells. The binding of (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine to the sigma-2 receptor triggers a cascade of events that leads to the activation of various signaling pathways. The exact mechanism of action of (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine is still being studied, but it is believed to involve the modulation of calcium signaling and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
(3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine induces apoptosis, which is a programmed cell death that occurs in response to cellular stress. (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has also been shown to inhibit cell proliferation and migration in cancer cells. In addition, (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has several advantages as a research tool, including its high potency and selectivity for the sigma-2 receptor. (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to using (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine in lab experiments. (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
Zukünftige Richtungen
For research on (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine include investigating its effects on other sigma receptors and cellular pathways, as well as its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
(3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has been used in various scientific research studies as a tool to investigate the function of certain receptors in the body. Specifically, (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine is used to study the sigma-2 receptor, which is involved in cell proliferation, apoptosis, and cancer. (3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has also been used to study the effects of sigma-2 receptor ligands on the central nervous system and their potential use as therapeutic agents for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-20-15-5-3-4-13(10-15)8-9-19-12-14-6-7-17(21-2)16(18)11-14/h3-7,10-11,19H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLSUVWXKUFUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC(=CC=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-methoxybenzyl)-2-(3-methoxyphenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4845459.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4845466.png)

![5-[(2,4-difluorophenoxy)methyl]-N-(4-fluorobenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B4845490.png)

![2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]-2-propanol](/img/structure/B4845507.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B4845510.png)
![1-(2-ethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4845511.png)
![1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4845513.png)
![2,4-dichloro-N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4845515.png)
![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4845525.png)
![N-isobutyl-1-methyl-4-({5-[(2-nitrophenoxy)methyl]-2-furoyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4845536.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4845553.png)